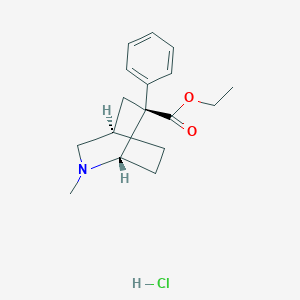

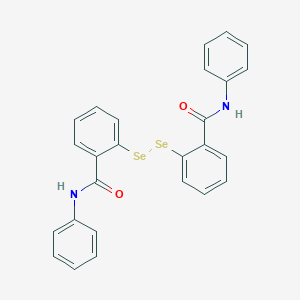

2-Methyl-6-endo-phenyl-6-exo-carbethoxy-2-azabicyclo(2.2.2)octane hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methyl-6-endo-phenyl-6-exo-carbethoxy-2-azabicyclo(2.2.2)octane hydrochloride, also known as RTI-55 or iometopane, is a chemical compound that belongs to the class of phenyltropanes. It is a potent dopamine reuptake inhibitor and has been extensively studied for its potential applications in the field of neuroscience and drug addiction research.

Wirkmechanismus

The mechanism of action of 2-Methyl-6-endo-phenyl-6-exo-carbethoxy-2-azabicyclo(2.2.2)octane hydrochloride involves the inhibition of dopamine reuptake by binding to the dopamine transporter, thereby increasing the concentration of dopamine in the synaptic cleft. This results in increased dopamine signaling, which is thought to underlie the reinforcing effects of drugs of abuse.

Biochemische Und Physiologische Effekte

The biochemical and physiological effects of 2-Methyl-6-endo-phenyl-6-exo-carbethoxy-2-azabicyclo(2.2.2)octane hydrochloride are primarily mediated by its interaction with the dopamine transporter. In addition to its effects on dopamine signaling, 2-Methyl-6-endo-phenyl-6-exo-carbethoxy-2-azabicyclo(2.2.2)octane hydrochloride has also been shown to increase the release of norepinephrine and serotonin, although to a lesser extent than dopamine.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-Methyl-6-endo-phenyl-6-exo-carbethoxy-2-azabicyclo(2.2.2)octane hydrochloride in lab experiments include its high potency and selectivity for the dopamine transporter, as well as its ability to cross the blood-brain barrier. However, its potential for abuse and toxicity limit its use in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for the use of 2-Methyl-6-endo-phenyl-6-exo-carbethoxy-2-azabicyclo(2.2.2)octane hydrochloride in scientific research. One area of interest is the development of new pharmacotherapies for drug addiction, particularly cocaine addiction. Another potential application is the use of 2-Methyl-6-endo-phenyl-6-exo-carbethoxy-2-azabicyclo(2.2.2)octane hydrochloride as a tool for studying the role of dopamine signaling in various neurological and psychiatric disorders. Additionally, further research is needed to fully understand the potential risks and benefits of using 2-Methyl-6-endo-phenyl-6-exo-carbethoxy-2-azabicyclo(2.2.2)octane hydrochloride in experimental settings.

Synthesemethoden

The synthesis of 2-Methyl-6-endo-phenyl-6-exo-carbethoxy-2-azabicyclo(2.2.2)octane hydrochloride involves the condensation of 2-carbomethoxy-3-(3-methyl-2-butenyl)tropane with phenylmagnesium bromide, followed by reduction with lithium aluminum hydride. The resulting product is then reacted with iodine monochloride to form the final hydrochloride salt.

Wissenschaftliche Forschungsanwendungen

2-Methyl-6-endo-phenyl-6-exo-carbethoxy-2-azabicyclo(2.2.2)octane hydrochloride has been used extensively in scientific research for its potential applications in the treatment of drug addiction, particularly cocaine addiction. Its high affinity for the dopamine transporter makes it an attractive candidate for the development of new pharmacotherapies for addiction.

Eigenschaften

CAS-Nummer |

110549-08-1 |

|---|---|

Produktname |

2-Methyl-6-endo-phenyl-6-exo-carbethoxy-2-azabicyclo(2.2.2)octane hydrochloride |

Molekularformel |

C17H24ClNO2 |

Molekulargewicht |

309.8 g/mol |

IUPAC-Name |

ethyl (1S,4R,6S)-2-methyl-6-phenyl-2-azabicyclo[2.2.2]octane-6-carboxylate;hydrochloride |

InChI |

InChI=1S/C17H23NO2.ClH/c1-3-20-16(19)17(14-7-5-4-6-8-14)11-13-9-10-15(17)18(2)12-13;/h4-8,13,15H,3,9-12H2,1-2H3;1H/t13-,15+,17+;/m1./s1 |

InChI-Schlüssel |

FUSOEDUWJPKEBM-GGKYQYESSA-N |

Isomerische SMILES |

CCOC(=O)[C@@]1(C[C@H]2CC[C@@H]1N(C2)C)C3=CC=CC=C3.Cl |

SMILES |

CCOC(=O)C1(CC2CCC1N(C2)C)C3=CC=CC=C3.Cl |

Kanonische SMILES |

CCOC(=O)C1(CC2CCC1N(C2)C)C3=CC=CC=C3.Cl |

Synonyme |

ethyl (1S,4R,6S)-7-methyl-6-phenyl-7-azabicyclo[2.2.2]octane-6-carboxy late hydrochloride |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B34876.png)

![1-(2-benzylsulfanylethyl)-2-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B34882.png)